molecular formula C6H5N3O B14690891 2H-Pyrimido[4,5-B][1,4]oxazine CAS No. 26240-07-3

2H-Pyrimido[4,5-B][1,4]oxazine

Cat. No.: B14690891
CAS No.: 26240-07-3
M. Wt: 135.12 g/mol
InChI Key: YIORRTWRAYZHCG-UHFFFAOYSA-N
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Description

2H-Pyrimido[4,5-B][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of a broader class of fused heterocycles, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrimido[4,5-B][1,4]oxazine typically involves the reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. For example, condensation of 4,5-diaminopyrimidine with α-bromoisopropyl methyl ketone yields the desired oxazine . The reaction conditions often include refluxing in solvents such as xylene, followed by the addition of a base to facilitate cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reactivity and Functionalization

The compound exhibits reactivity typical of nitrogen-containing heterocycles , enabling diverse functionalization:

  • Nucleophilic Substitution : Reactions at positions on the pyrimidine or oxazine rings with nucleophiles like aromatic amines or phenols .

  • Electrophilic Reactions : Susceptible to electrophilic attack under optimized solvent and catalyst conditions.

  • Structural Modifications : Substitution patterns (e.g., at the C-2 position) significantly influence biological activity, as seen in related oxazine derivatives .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : Confirms the bicyclic structure via proton and carbon shifts.

  • Mass Spectrometry (MS) : Validates molecular weight (C₈H₈N₄O, ~176.18 g/mol).

Key Findings from Research :

  • Synthesis Optimization : Reaction conditions (e.g., solvent choice, temperature) dictate product formation .

  • Biological Potential : Structural modifications enhance agonistic activity (e.g., EC₅₀ values as low as 12 nM for GPR119 agonists) .

  • Reactivity Trends : Substitution patterns and heteroatom placement govern interaction with biological targets .

This compound’s reactivity and versatility underscore its importance in medicinal chemistry, particularly for developing targeted therapies.

Scientific Research Applications

2H-Pyrimido[4,5-B][1,4]oxazine and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrimido[4,5-B][1,4]oxazine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter gene expression pathways .

Comparison with Similar Compounds

2H-Pyrimido[4,5-B][1,4]oxazine can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties.

Properties

CAS No.

26240-07-3

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

2H-pyrimido[4,5-b][1,4]oxazine

InChI

InChI=1S/C6H5N3O/c1-2-10-6-5(8-1)3-7-4-9-6/h1-3H,4H2

InChI Key

YIORRTWRAYZHCG-UHFFFAOYSA-N

Canonical SMILES

C1N=CC2=NC=COC2=N1

Origin of Product

United States

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